Txnip-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TXNIP-IN-1 is a compound known for its inhibitory effects on the thioredoxin-interacting protein (TXNIP) and thioredoxin (TRX) complex.

Mechanism of Action

Target of Action

The primary target of Txnip-IN-1 is the Thioredoxin-interacting protein (TXNIP) . TXNIP, also known as thioredoxin-binding protein 2 (TBP2), directly interacts with the major antioxidant protein thioredoxin (TRX) and inhibits its antioxidant function and expression . TXNIP is a multifunctional protein that plays a crucial role in cellular stress response pathways, disease development, and metabolism maintenance .

Mode of Action

This compound interacts with TXNIP, disrupting its interaction with TRX . This disruption allows TRX to maintain its antioxidant function, thus controlling cellular redox signaling . TXNIP also activates endoplasmic reticulum (ER) stress-mediated nucleotide-binding oligomerization domain (NOD)-like receptor protein-3 (NLRP3) inflammasome complex formation, triggers mitochondrial stress-induced apoptosis, and stimulates inflammatory cell death .

Biochemical Pathways

The interaction of this compound with TXNIP affects several biochemical pathways. The TRX system, which includes TRX reductase, nicotinamide adenine dinucleotide phosphate (NADPH), and TXNIP, regulates the preservation of a reduced cellular environment . TXNIP also plays an essential role in metabolism maintenance by activating inflammatory signaling via the NLRP3 inflammasome . The generation of reactive oxygen species (ROS) induces the interaction of NLRP3, ASC, and pro-caspase 1, resulting in the formation of inflammasomes and the secretion of interleukin 1 (IL-1) and IL-18, thus facilitating the inflammatory reaction .

Result of Action

The action of this compound results in the disruption of TXNIP’s interaction with TRX, allowing TRX to maintain its antioxidant function . This leads to the control of cellular redox signaling and the inhibition of TXNIP’s role in activating inflammatory signaling via the NLRP3 inflammasome . Consequently, this compound can potentially mitigate the inflammatory reaction and oxidative stress in cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, cellular stress factors such as high glucose, endoplasmic reticulum stress, free radicals, hypoxia, nitric oxide, insulin, and adenosine-containing molecules can regulate TXNIP expression . Therefore, these factors may potentially affect the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Txnip-IN-1 plays a crucial role in regulating the homeostasis of intracellular oxidative stress and glucose metabolism . It interacts with key biomolecules such as thioredoxin (TRX) and glucose transporters (GLUTs). This compound functions as a gatekeeper of TRX by default, but it robustly interacts with class I GLUTs upon an increase of intracellular reactive oxygen species .

Cellular Effects

The effects of this compound on cells are profound. It significantly limits glucose uptake, leading to the suppression of glycolysis, hexosamine biosynthesis, and the pentose phosphate pathway . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It prompts the surface expression downregulation and lysosomal degradation of GLUTs by its carboxyl-terminal LL endocytic signaling motif to attenuate glucose uptake .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels

Chemical Reactions Analysis

TXNIP-IN-1 undergoes various chemical reactions, including:

Oxidation and Reduction: this compound interacts with the thioredoxin system, which involves redox reactions.

Substitution Reactions:

Common reagents and conditions used in these reactions include oxidative stress inducers and reducing agents. The major products formed from these reactions are typically related to the inhibition of the TXNIP-TRX complex and subsequent cellular effects.

Scientific Research Applications

TXNIP-IN-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

TXNIP-IN-1 is unique in its specific inhibition of the TXNIP-TRX complex. Similar compounds include:

Thioredoxin-binding protein-2 (TBP-2): Another inhibitor of the thioredoxin system.

Vitamin D3 upregulated protein 1 (VDUP-1): A protein that also interacts with thioredoxin and affects redox balance.

These compounds share similar mechanisms of action but differ in their specific interactions and effects on cellular pathways.

Properties

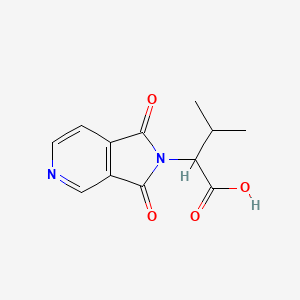

IUPAC Name |

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDYLXVLROCGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: [] TXNIP binds to the active site of TRX, a major cellular antioxidant, and inhibits its reducing activity. This inhibition disrupts cellular redox balance, leading to increased oxidative stress.

A: [, , , ] TXNIP plays a crucial role in pancreatic beta-cell function and survival. Elevated glucose levels increase TXNIP expression, which in turn triggers beta-cell apoptosis and contributes to the development of diabetes.

A: [, , , , ] TXNIP activates the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines like IL-1β. This process contributes to chronic inflammation in various diseases, including diabetes, atherosclerosis, and ulcerative colitis.

A: [, , ] Studies have reported altered TXNIP expression in various cancers, including breast cancer. While the exact role of TXNIP in cancer development remains unclear, some research suggests it might function as a tumor suppressor gene.

A: [] Atheroprone flow, a disturbed blood flow pattern, can activate the SREBP2 pathway, leading to increased expression of NADPH oxidase 2 (Nox2) and NLRP3. TXNIP has been implicated as a potential activator of the NLRP3 inflammasome in this context, contributing to endothelial inflammation and atherosclerosis.

A: [] TXNIP is crucial for maintaining HSC quiescence, the state of inactivity that preserves their long-term self-renewal capacity. TXNIP deficiency disrupts HSC interaction with the bone marrow niche, leading to increased mobilization and potential exhaustion of the HSC pool.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-cyanobenzamide](/img/structure/B2824931.png)

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)

![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)

![1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2824944.png)

![N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2824945.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)